molecular formula C12H13NO6 B11686661 Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate

Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B11686661
M. Wt: 267.23 g/mol
InChI Key: USFYFMDWBNBPHR-UHFFFAOYSA-N
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Description

Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two ester groups and a methoxycarbonylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting dimethyl ester is then reacted with methoxycarbonylamine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The methoxycarbonylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of benzene-1,4-dicarboxylic acid derivatives.

    Reduction: Formation of benzene-1,4-dimethanol derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Dimethyl terephthalate: Similar in structure but lacks the methoxycarbonylamino group.

    Dimethyl isophthalate: Similar ester groups but different positioning on the benzene ring.

    Dimethyl phthalate: Another ester derivative with different functional groups.

Uniqueness: Dimethyl 2-[(methoxycarbonyl)amino]benzene-1,4-dicarboxylate is unique due to the presence of the methoxycarbonylamino group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

dimethyl 2-(methoxycarbonylamino)benzene-1,4-dicarboxylate

InChI

InChI=1S/C12H13NO6/c1-17-10(14)7-4-5-8(11(15)18-2)9(6-7)13-12(16)19-3/h4-6H,1-3H3,(H,13,16)

InChI Key

USFYFMDWBNBPHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)OC

Origin of Product

United States

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